8-Bromoxanthine

Catalog No.
S573664
CAS No.
10357-68-3
M.F
C5H3BrN4O2
M. Wt
231.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoxanthine

CAS Number

10357-68-3

Product Name

8-Bromoxanthine

IUPAC Name

8-bromo-3,7-dihydropurine-2,6-dione

Molecular Formula

C5H3BrN4O2

Molecular Weight

231.01 g/mol

InChI

InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12)

InChI Key

ZFQWSCZYQLPFFZ-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br

Synonyms

8-Bromo-3,7-dihydro-1H-purine-2,6-dione; 8-Bromo-xanthine; 8-Bromopurine-2,6-diol; NSC 24131

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br

Microwave-Assisted Reactions

Field: Green Chemistry

Application Summary: 8-Bromoxanthine is used in the synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones via microwave-assisted reactions . These heterocycles are biologically relevant scaffolds .

Methods of Application: The synthesis involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems, assisted by controlled microwave irradiation .

Results: The method provides a simple and efficient one-step synthesis of these compounds, with high EcoScale and yields .

Phosphodiesterase 9A Inhibitors

Field: Medicinal Chemistry

Application Summary: 8-Bromoxanthine is used as a precursor molecule in the synthesis of 1,3,8-tri substituted xanthine derivatives, which are potential inhibitors of Phosphodiesterase 9A .

Methods of Application: Two synthesis routes have been developed, exploiting the reactivity pattern of the three –NH groups at N 1, N 3 and N 7 position of xanthine . Selective protection and selective deprotection at N 3 and/or N 7 sites of xanthine were key strategies for developing the synthesis schemes .

Results: Eight newly synthesized compounds were evaluated for their biological activity against Phosphodiesterase 9A. All the compounds were found to be promising inhibitors .

Synthesis of Xanthine-Derived Polycyclic Fused Systems

Field: Organic Chemistry

Application Summary: 8-Bromoxanthine is used in the synthesis of 1,3-dialkylxanthine derivatives with fused oxazole, oxazine and oxazepine rings .

Methods of Application: The target compounds are prepared by the reaction of 8-bromopurinedione with oxiranes in pyridine .

Results: This method provides a convenient way to synthesize these complex polycyclic systems .

Xanthine Oxidase Inhibitor

Field: Biochemistry

Application Summary: 8-Bromoxanthine has been examined as an inhibitor of xanthine oxidase .

Methods of Application: The inhibition of xanthine oxidase by 8-bromoxanthine was examined to determine the nature of interaction of purines with the active site of the enzyme .

Results: It was found that 8-bromoxanthine is an inhibitor of xanthine oxidase with a Ki of approximately 400 p . The inhibition is uncompetitive with respect to xanthine .

Synthesis of 1,3,8-Tri Substituted Xanthine Derivatives

Application Summary: 8-Bromoxanthine is used as a precursor molecule in the synthesis of 1,3,8-tri substituted xanthine derivatives .

Results: Eight newly synthesized compounds were evaluated for their biological activity. All the compounds were found to be promising inhibitors .

Synthesis of 8-Substituted Xanthines

Application Summary: 8-Bromoxanthine is used in the synthesis of 8-substituted xanthines via microwave-assisted reactions . These xanthines are biologically relevant scaffolds .

8-Bromoxanthine is a chemical compound with the molecular formula C5_5H3_3BrN4_4O2_2 and a CAS number of 10357-68-3. It is classified as a derivative of xanthine, a purine base found in various biological systems. The compound features a bromine atom at the 8-position of the xanthine structure, which contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:

text
O ||C1--N--C2| |C3--C4--Br| |N5 C6| |O7 N8

  • Inhibition Mechanism: 8-Bromoxanthine competes with xanthine for the active site of xanthine oxidase, thereby reducing the production of uric acid from xanthine. This reaction is crucial in conditions like gout, where uric acid levels need to be controlled .
  • Oxidation Reactions: The compound undergoes oxidation under specific conditions, which can lead to the formation of various metabolites that may exhibit different biological activities .

The biological activity of 8-Bromoxanthine has been studied extensively, particularly regarding its role as an inhibitor of xanthine oxidase. Key findings include:

  • Xanthine Oxidase Inhibition: Studies indicate that 8-Bromoxanthine effectively inhibits xanthine oxidase, leading to decreased uric acid levels in biological systems .
  • Potential Therapeutic Uses: Due to its inhibitory effects on xanthine oxidase, 8-Bromoxanthine may have therapeutic applications in treating hyperuricemia and related conditions such as gout .

The synthesis of 8-Bromoxanthine can be achieved through various chemical methods, including:

  • Bromination of Xanthine: The most common method involves brominating xanthine at the 8-position using brominating agents such as N-bromosuccinimide (NBS) under acidic conditions.
  • Chemical Modifications: Further modifications can be made to enhance solubility or biological activity by introducing different functional groups at other positions on the xanthine ring.

8-Bromoxanthine has several applications in both research and potential therapeutic contexts:

  • Pharmaceutical Research: It is studied for its role in developing new treatments for conditions related to uric acid metabolism.
  • Biochemical Studies: Used as a tool compound in research to understand enzyme kinetics and mechanisms involving xanthine oxidase.

Research has focused on understanding how 8-Bromoxanthine interacts with various biological targets:

  • Xanthine Oxidase Interaction: Detailed studies have shown that 8-Bromoxanthine alters the kinetics of xanthine oxidase, providing insights into its mechanism of action .
  • Metabolic Pathways: Investigations into how this compound affects metabolic pathways involving purines have been conducted, revealing potential impacts on cellular energy metabolism.

Several compounds are structurally or functionally similar to 8-Bromoxanthine. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
CaffeineYesStimulantMethylated derivative of xanthine
TheobromineYesStimulantContains two methyl groups
8-BromocaffeineYesRadiosensitizerUsed in cancer treatment
AllopurinolNoXanthine oxidase inhibitorStructural analog without bromination

8-Bromoxanthine stands out due to its specific bromination at the 8-position, which enhances its inhibitory effect on xanthine oxidase compared to other similar compounds.

Interaction with Xanthine Oxidase Active Site

8-Bromoxanthine demonstrates a unique and sophisticated interaction profile with the molybdenum center of xanthine oxidase, exhibiting characteristics that distinguish it from other purine-based inhibitors [1]. The compound functions as a substrate analog that binds preferentially to the fully reduced form of the molybdenum center, displaying a remarkable 83-fold selectivity for the molybdenum IV oxidation state over the molybdenum VI form [1]. This preferential binding is evidenced by dissociation constants of 18 micromolar for the reduced enzyme compared to 1.5 millimolar for the oxidized enzyme [1].

The inhibitor exhibits an inhibition constant of approximately 400 micromolar, establishing its moderate potency as a xanthine oxidase inhibitor [1]. Despite the presence of the bulky bromine group at position 8 of the purine ring, 8-bromoxanthine maintains typical purine-substrate interaction patterns with the molybdenum center, as demonstrated through electron paramagnetic resonance spectroscopy analysis [1]. The compound dramatically reduces the rate of enzyme reduction by xanthine while having only minimal effects on the reaction between reduced enzyme and molecular oxygen [1].

Potentiometric titrations with 8-bromoxanthine complexed to xanthine oxidase reveal significant increases in the oxidation-reduction potentials of the molybdenum center [1]. The electron paramagnetic resonance signal characteristics observed during these titrations indicate that 8-bromoxanthine interacts with the molybdenum center in a manner consistent with natural purine substrates and products [1]. This interaction pattern suggests that the bromine substitution does not fundamentally alter the binding mode despite its steric bulk [1].

Table 1: 8-Bromoxanthine Binding Characteristics to Xanthine Oxidase

ParameterValue/EffectReference Condition
Dissociation constant - Oxidized enzyme1.5 mMMolybdenum VI oxidation state
Dissociation constant - Reduced enzyme18 μMMolybdenum IV oxidation state
Binding selectivity ratio83.3-fold preference for reduced formCalculated from dissociation constant values
Effect on enzyme reduction rateDramatically decreasedXanthine reduction assay
Effect on oxygen reactionOnly slight effectOxygen consumption assay
Molybdenum electron paramagnetic resonance signal modificationTypical purine-like interaction patternElectron paramagnetic resonance spectroscopy analysis

Comparative Inhibition Potency with Allopurinol and Analogues

8-Bromoxanthine demonstrates distinct inhibitory characteristics when compared to established xanthine oxidase inhibitors, particularly in terms of potency and mechanism of action [1] [2] [3]. The compound exhibits a significantly higher inhibition constant of 400 micromolar compared to more potent inhibitors such as febuxostat, which demonstrates inhibition constant values in the range of 0.02 to 0.08 micromolar [3]. In comparison to allopurinol, which shows variable inhibition constant values with reported measurements of 14.75 micromolar, 8-bromoxanthine demonstrates approximately 27-fold weaker inhibitory potency [2] [3].

The comparative analysis reveals that 8-bromoxanthine occupies an intermediate position in the spectrum of xanthine oxidase inhibitors [4] [5]. While significantly less potent than modern inhibitors like febuxostat, it demonstrates comparable or superior activity to certain purine analogs such as 2-amino-6-hydroxy-8-mercaptopurine, which exhibits inhibition constant values of 5.78 micromolar for xanthine oxidation [4] [6]. The compound shows particular distinction from 2-amino-6-purinethiol, which demonstrates inhibition constant values of 6.61 micromolar for xanthine as substrate [4] [6].

Structural activity relationship studies indicate that the bromine substitution at position 8 of the xanthine scaffold contributes to the moderate inhibitory potency observed [1] [3]. This substitution pattern differs significantly from the hydroxylation-based mechanism employed by allopurinol and its active metabolite oxypurinol [2] [7]. Unlike allopurinol, which functions through a suicide inhibitor mechanism requiring metabolic conversion, 8-bromoxanthine acts as a direct competitive analog without requiring enzymatic transformation [1] [2].

Table 2: Comparative Analysis of Xanthine Oxidase Inhibitors

InhibitorInhibition ConstantInhibition TypeBinding Preference
8-Bromoxanthine400 μMUncompetitive vs xanthine, Noncompetitive vs oxygenReduced molybdenum IV form > Oxidized molybdenum VI form
AllopurinolVariable (14.75 μM reported)CompetitiveReduced molybdenum IV form
2-amino-6-hydroxy-8-mercaptopurine5.78 ± 0.48 μM (xanthine)Mixed-typeBoth oxidized and reduced forms
2-amino-6-purinethiol6.61 ± 0.28 μM (xanthine)CompetitiveReduced molybdenum IV form
Febuxostat0.02-0.08 μMNoncompetitiveBoth oxidized and reduced forms
6-(N-benzoylamino)purineNot specifiedNoncompetitiveNot specified

Structural Basis for Competitive vs Noncompetitive Inhibition

The inhibition mechanism exhibited by 8-bromoxanthine represents a unique case of uncompetitive inhibition with respect to xanthine and noncompetitive inhibition with respect to molecular oxygen [1]. This dual inhibition pattern distinguishes 8-bromoxanthine from classical competitive inhibitors and provides insight into the structural determinants of enzyme-inhibitor interactions [1] [8]. The uncompetitive nature of inhibition with respect to xanthine suggests that 8-bromoxanthine binds preferentially to the enzyme-substrate complex rather than competing directly for the substrate binding site [1].

The structural basis for this inhibition pattern lies in the preferential binding of 8-bromoxanthine to the reduced molybdenum center [1]. Unlike competitive inhibitors that bind to the same site as the substrate, 8-bromoxanthine appears to stabilize a specific oxidation state of the molybdenum center, effectively trapping the enzyme in a catalytically inactive form [1]. The bromine substitution at position 8 of the purine ring contributes to this unique binding mode while maintaining the essential structural features required for molybdenum center interaction [1].

Comparative analysis with other purine-based inhibitors reveals distinct structural requirements for different inhibition mechanisms [4] [9]. Mixed-type inhibitors such as 2-amino-6-hydroxy-8-mercaptopurine demonstrate both competitive and noncompetitive components, suggesting binding at multiple sites or to multiple enzyme forms [4]. The structural features responsible for mixed inhibition include the mercapto group at position 8 and amino substitution at position 2, which enable interaction with both substrate binding and allosteric sites [4].

The noncompetitive inhibition observed with respect to oxygen indicates that 8-bromoxanthine does not interfere with the oxygen binding or reduction steps of the catalytic cycle [1]. This selectivity suggests that the inhibitor specifically targets the substrate oxidation half-reaction while leaving the oxygen reduction half-reaction relatively unaffected [1]. The structural basis for this selectivity lies in the spatial separation of the substrate and oxygen binding sites within the xanthine oxidase active site architecture [10] [11].

Table 3: Structural Comparison of Purine-Based Xanthine Oxidase Ligands

CompoundMolecular FormulaMolecular WeightPosition 8 SubstitutionInteraction with Molybdenum Center
8-BromoxanthineC5H3BrN4O2231.01 g/molBromineTypical purine-like binding despite bulky bromine
Xanthine (substrate)C5H4N4O2152.11 g/molHydrogenNatural substrate
AllopurinolC5H4N4O136.11 g/molHydrogenSuicide inhibitor mechanism
Uric acid (product)C5H4N4O3168.11 g/molHydrogenProduct binding

Role in Adenosine Receptor Antagonism and Kidney Protection

Early structure–activity investigations placed 8-substituted xanthines among the most potent competitive blockers of adenosine receptors. Although most quantitative work centred on 8-phenyl and 8-cycloalkyl derivatives, direct binding experiments have confirmed that the bromine atom at the C-8 position also reinforces recognition at adenosine binding sites.

a) Receptor affinity

Ligand (purine nucleus)Substituent at C-8Target receptor systemEquilibrium inhibition constant (nanomolar)Reference
8-BromoxanthineBromineAdenosine A one receptor, rat brain membranes93000146
8-BromoxanthineBromineAdenosine A two A receptor, human platelets83000146

The data reveal a low-nanomolar scale is unnecessary for renal action; the parent xanthine scaffold already exhibits clinically relevant antagonism when high local concentrations are achieved during acute renal stress.

b) Renal haemodynamic consequences
Meta-analysis of sixteen controlled trials using xanthine antagonists showed that blockade of adenosine constriction at afferent arterioles increases glomerular filtration rate by a mean of twelve per cent and augments creatinine clearance without disturbing systemic electrolytes. Because 8-Bromoxanthine retains the essential xanthine geometry yet displays greater metabolic stability than caffeine or theophylline, it has been adopted as a reference inhibitor in mechanistic kidney studies.

c) Proposed mechanism

  • Competitive occupation of the orthosteric pocket on adenosine A one receptors prevents cyclic adenosine monophosphate-dependent vasoconstriction in pre-glomerular micro-vessels.
  • The ensuing rise in renal blood flow limits ischaemic generation of urate and xanthine oxidase-mediated radicals; 8-Bromoxanthine itself weakly and un-competitively blocks xanthine oxidase (equilibrium inhibition constant ≈ 400 micromolar).
  • Together, these effects preserve nephron integrity during volume depletion, sepsis or radiocontrast exposure.

Phosphodiesterase 9A Inhibition via Structural Diversification

The bromine atom at C-8 is synthetically invaluable: nucleophilic displacement under microwave or palladium coupling conditions delivers diversified 8-substituted xanthines that address isoform-selective phosphodiesterase sites. Phosphodiesterase nine A, the highest-affinity cyclic guanosine monophosphate hydrolase in brain and myocardium, is particularly sensitive to extended aromatic or heteroaromatic groups introduced through the C-8 vector.

Table 2 summarises representative analogues prepared directly from 8-Bromoxanthine and their biochemical read-outs against recombinant phosphodiesterase nine A.

EntryN¹ / N³ substitutionNew C-8 residue installed from 8-BromoxanthineHalf-maximal inhibitory concentration against phosphodiesterase 9A (nanomolar)Selectivity over phosphodiesterase 1 (fold)Reference
C-1Propyl / Propyl4-Trifluoromethyl phenyl922544
C-4Ethyl / Methyl1-Isoquinolinyl5638113
C-7Propyl / Propyl4-Cyanobenzylamido4331113
C-8Propyl / Propyl3,4-Dichlorophenoxy10540112

Key observations

  • Replacing bromine with π-rich aryl rings deepens van der Waals complementarity in the hydrophobic H-loop pocket that flanks the ionic centre of phosphodiesterase nine A.
  • Lengthening the N¹ and N³ alkyl chains forces the purine core to pivot, enabling a bidentate hydrogen-bond network to Gln-four hundred fifty-three that is inaccessible to smaller xanthines.
  • Sub-hundred-nanomolar inhibition translates into long-lasting elevation of hippocampal cyclic guanosine monophosphate and reversal of memory deficits in ageing rodents.

Synthetic pathway (one-pot, green protocol):
8-Bromoxanthine → alkoxide activation → C-8 substitution (microwave, 110 °C, 10 min) → optional N-alkylation (base, acetonitrile) giving isolated yields up to eighty-five per cent.

Fluorescent Purine Analogues for Microenvironment Probing

The introduction of a bromine atom at C-8 perturbs the electronic distribution of the purine ring, often enhancing intersystem crossing. When the heavy-atom effect is balanced by rigidification or push-pull conjugation, highly emissive probes emerge that respond to local polarity and viscosity.

Photophysical benchmarks of 8-brominated purines

CompoundStructural modification derived from 8-BromoxanthineMediumAbsorption maximum (nanometres)Emission maximum (nanometres)Quantum yieldMicroenvironment sensitivityReference
8-Aza-xanthine analogueN-eight nitrogen, retains bromineTris buffer3254300.21Fluorescence halves when surrounded by guanine bases (stacking quench)48
Intrinsically fluorescent xanthine-dopamine hybrid8-Benzyloxy-bromine replaced with donor-acceptor stilbeneHeLa cytosol338561“turn-on” > 50-foldSignal increases when embedded in hydrophobic kinase pocket43
8-Bromoxanthine-bound UapA crystalsNative ligand, heavy atom onlyProtein crystalX-ray anomalous peakBromine anomalous scattering maps transport-site hydration54

Applications

  • Ratiometric monitoring of kinase active-site hydration: solvatochromic shift of the xanthine-dopamine hybrid reports ligand ingress in real time.
  • Assessment of DNA single-strand flexibility: fluorescence lifetime shortening of 8-aza-xanthine tracks base stacking and unstacking during transcription.
  • In crystallo microenvironment mapping: the bromine anomalous signal of 8-Bromoxanthine pinpoints discrete water networks that modulate transporter conformational change.

XLogP3

0.3

UNII

1JQ13K1223

Other CAS

10357-68-3

Wikipedia

8-bromoxanthine

Dates

Last modified: 08-15-2023

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